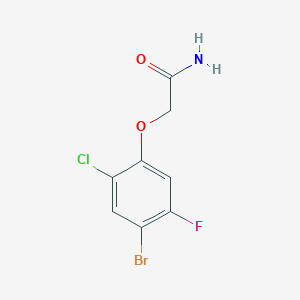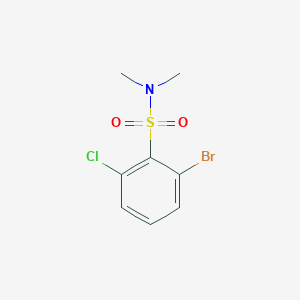
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. The compound is known for its unique properties, including its ability to inhibit the growth of bacteria and other microorganisms.
Mécanisme D'action
The mechanism of action of 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide is not fully understood. However, it is believed that the compound inhibits the growth of bacteria and other microorganisms by interfering with their metabolic processes. The sulfonamide group in the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and survival of bacteria and other microorganisms.
Biochemical and Physiological Effects:
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound is effective against a wide range of bacterial and fungal strains. It has also been shown to have anti-inflammatory and analgesic properties. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide in lab experiments is its high purity and stability. The compound is readily available and can be easily synthesized using standard laboratory techniques. However, one limitation of the compound is its potential toxicity. Care should be taken when handling the compound, and appropriate safety measures should be followed.
Orientations Futures
There are several future directions for the research on 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide. One direction is the development of new drugs based on the compound's antibacterial and antifungal properties. Another direction is the investigation of the compound's potential as an anti-inflammatory and analgesic agent. Further studies are also needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.
Conclusion:
In conclusion, 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide is a chemical compound that has many scientific research applications. The compound is widely used as a reagent for the synthesis of various organic compounds and has antibacterial and antifungal properties. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with N,N-dimethylamine hydrochloride and sodium bromide. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is obtained as a white crystalline solid after purification by recrystallization.
Applications De Recherche Scientifique
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a precursor for the preparation of other sulfonamide derivatives. The compound is known for its antibacterial and antifungal properties, which make it useful in the development of new drugs for the treatment of infectious diseases.
Propriétés
IUPAC Name |
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S/c1-11(2)14(12,13)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTDHCSDOGYRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)
![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
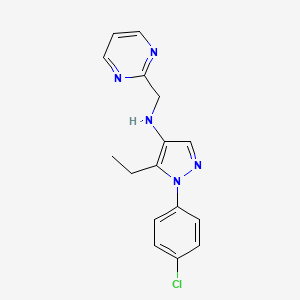
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![2-(1-ethylpyrazol-4-yl)-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B6626532.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)
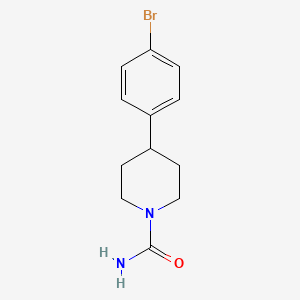
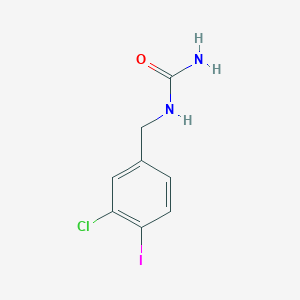
![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)


